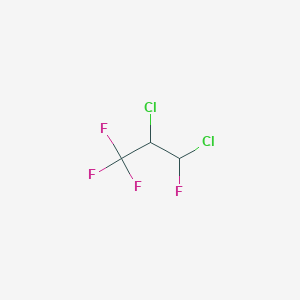

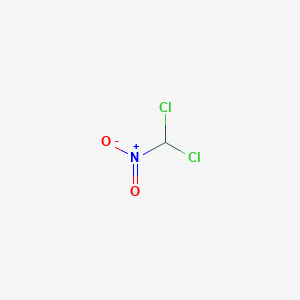

2,3-Dichloro-1,1,1,3-tetrafluoropropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dichloro-1,1,1,3-tetrafluoropropane is a halogenated hydrocarbon that is of interest due to its potential applications in various chemical processes. While the specific compound is not directly studied in the provided papers, related compounds with similar halogen substitutions on propane have been investigated, which can provide insights into the properties and behaviors of 2,3-Dichloro-1,1,1,3-tetrafluoropropane.

Synthesis Analysis

The synthesis of halogenated hydrocarbons similar to 2,3-Dichloro-1,1,1,3-tetrafluoropropane often involves the selective substitution of hydrogen atoms with halogens. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene is reported, which is an essential intermediate for the synthesis of 2,3,3,3-tetrafluoropropene . This suggests that a similar approach could be used for synthesizing 2,3-Dichloro-1,1,1,3-tetrafluoropropane by adjusting the halogenation conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their physical and chemical properties. For example, the molecular structure of 1,2-difluorotetrachloroethane was studied using electron diffraction, revealing the existence of trans and gauche isomeric forms . Similarly, the crystal structure of a related compound, [1,3-bis(dimethylarsino)-2-chloro-1,1,3,3-tetrafluoropropane]tetracarbonylchromium, was determined to have a chair conformation with a distorted octahedral arrangement around the chromium atom . These studies highlight the importance of molecular geometry in understanding the behavior of halogenated compounds like 2,3-Dichloro-1,1,1,3-tetrafluoropropane.

Chemical Reactions Analysis

The reactivity of halogenated hydrocarbons is influenced by the presence and position of halogen atoms. The fluorination of 1,2,3,3-tetrachloro-(1,3-14C)-1-propene, for instance, involves the formation of a symmetrical 1,2,3-trichloropropenylium ion as an intermediate . This indicates that halogenated propenes can undergo complex reaction pathways during halogen exchange reactions. The sluggish reaction of 1-chloro-3,3-difluoropropadiene with HF to produce 1-chloro-3,3,3-trifluoropropene also exemplifies the nuanced reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are determined by their molecular structures. Quantum mechanical calculations, including density functional theory (DFT), have been used to study the energies, geometries, and vibrational wave numbers of related compounds, such as 3-chloro-2,4,5,6-tetrafluoropyridine . These studies provide valuable information on molecular stability, bond strength, and reactivity, which are essential for understanding the properties of 2,3-Dichloro-1,1,1,3-tetrafluoropropane. The calculated thermodynamic properties at different temperatures can also offer insights into the compound's behavior under various conditions .

科学的研究の応用

Synthesis and Chemical Properties

One of the fundamental research areas involves the synthesis and transformation of 2,3-Dichloro-1,1,1,3-tetrafluoropropane into other valuable chemical compounds. For instance, it serves as a precursor in the production of tetrafluoroallene and tetrafluoropropyne through pyrolysis and debromination processes. These transformations highlight the compound's utility in generating fluorinated olefins with potential applications in materials science and chemical synthesis (Banks et al., 1969).

Catalytic Fluorination

The advances in the catalytic fluorination techniques underscore the importance of 2,3-Dichloro-1,1,1,3-tetrafluoropropane in synthesizing environmentally friendly refrigerants such as 1,1,1,3-tetrafluoropropene (HFO-1234ze). This research points to the ongoing efforts to find sustainable alternatives to hydrofluorocarbons with high global warming potential (W. Bo, 2008).

Environmental and Physical Properties

Experimental studies focused on the saturated pressure measurements of related fluorinated compounds provide critical data for their application in refrigeration and air conditioning systems. These studies contribute to understanding the physical properties essential for designing systems that use these fluorinated refrigerants (Zhiqiang Yang et al., 2014).

Reactivity and Applications in Synthesis

Research on the addition of free radicals to unsaturated systems involving tetrafluoropropene derivatives reveals insights into the reactivity of these compounds. Such studies are crucial for developing synthetic methodologies that can lead to the creation of novel materials and chemicals with specific properties (R. Gregory et al., 1970).

特性

IUPAC Name |

2,3-dichloro-1,1,1,3-tetrafluoropropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2F4/c4-1(2(5)6)3(7,8)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLJRMKYIULFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)(C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382027 |

Source

|

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1,1,1,3-tetrafluoropropane | |

CAS RN |

146916-90-7 |

Source

|

| Record name | 2,3-dichloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)